N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiadiazole ring, a piperidine ring, and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole moiety have been associated with several biological activities . For instance, they have been linked to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Mode of Action
Compounds containing the 1,3,4-thiadiazole moiety are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Compounds containing the 1,3,4-thiadiazole moiety have been associated with a broad range of chemical and biological properties .
Pharmacokinetics
Compounds containing the 1,3,4-thiadiazole moiety are generally known for their broad range of chemical and biological properties .
Result of Action
Compounds containing the 1,3,4-thiadiazole moiety have been associated with a broad range of biological activities .
Action Environment
The biological activities of compounds containing the 1,3,4-thiadiazole moiety are generally influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by the cyclization of appropriate precursors.
Coupling of the Rings: The thiadiazole and piperidine rings are coupled through a nucleophilic substitution reaction, where the thiadiazole ring acts as a nucleophile.
Formation of the Thiophene Ring: The thiophene ring can be synthesized by the reaction of 1,4-diketones with elemental sulfur in the presence of a base.
Final Coupling: The thiophene ring is then coupled with the piperidine-thiadiazole intermediate through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiadiazole ring, converting it to a dihydrothiadiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides, often in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring that exhibit similar pharmacological properties.
Thiophene Derivatives: Compounds with a thiophene ring that are used in similar applications.
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is unique due to the combination of its three heterocyclic rings, which confer specific electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h1-2,7-9H,3-6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGCSQBGWFJJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CS2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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